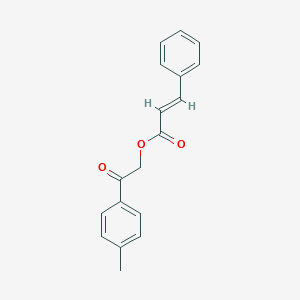

2-Oxo-2-(p-tolyl)ethyl cinnamate

Beschreibung

Eigenschaften

IUPAC Name |

[2-(4-methylphenyl)-2-oxoethyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-14-7-10-16(11-8-14)17(19)13-21-18(20)12-9-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISACMFWDQVFJD-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxo 2 P Tolyl Ethyl Cinnamate

Conventional Esterification Strategies

Traditional methods for ester synthesis remain fundamental in the preparation of 2-Oxo-2-(p-tolyl)ethyl cinnamate (B1238496). These strategies are broadly categorized into direct, acid-catalyzed approaches and routes that proceed via more reactive intermediates like acid halides or anhydrides.

The most classic method for forming the ester is the Fischer-Speier esterification. This approach involves the direct reaction of cinnamic acid with 2-hydroxy-1-(p-tolyl)ethan-1-one in the presence of a strong acid catalyst. researchgate.netunimed.ac.id The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it forms. uns.ac.idresearchgate.net

Strong protic acids are the conventional catalysts for this transformation. Sulfuric acid is highly effective, though its oxidative properties can sometimes lead to colored byproducts, necessitating further purification. researchgate.net Hydrochloric acid is another common choice. unimed.ac.id The reaction is typically performed under reflux conditions for several hours to achieve satisfactory conversion. uns.ac.id

Table 1: Comparison of Catalysts for Direct Esterification of Cinnamic Acids

| Catalyst | Typical Conditions | Conversion/Yield | Reference |

| Sulfuric Acid (H₂SO₄) | Reflux with alcohol, 1-6 hours | High (e.g., 84-96%) | researchgate.netuns.ac.idkemdikbud.go.id |

| Hydrochloric Acid (HCl) | Reflux with alcohol, 1 hour | Moderate (e.g., ~34%) | unimed.ac.id |

| p-Toluenesulfonic Acid (pTSA) | Conventional heating or microwave | High (e.g., 91% with MW) | nsf.gov |

This table presents data for the esterification of cinnamic acid with simple alcohols as a model for direct esterification processes.

To circumvent the equilibrium limitations of direct esterification and achieve faster reaction rates under milder conditions, cinnamic acid can be converted into a more reactive acylating agent. unimed.ac.id The two primary intermediates for this purpose are cinnamoyl chloride and cinnamic anhydride.

Acid Halide Route : Cinnamic acid is first treated with a halogenating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce cinnamoyl chloride. This highly reactive acyl chloride is then reacted with 2-hydroxy-1-(p-tolyl)ethan-1-one. The reaction is typically rapid and high-yielding, often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Acid Anhydride Route : Cinnamic anhydride, formed from cinnamic acid, can also serve as an effective acylating agent. Its reaction with 2-hydroxy-1-(p-tolyl)ethan-1-one, often catalyzed by a base or a Lewis acid, yields the desired ester and a molecule of cinnamic acid as a byproduct. While effective, this route is less atom-economical than the acid halide method.

These methods are particularly useful when dealing with thermally sensitive substrates, as they often proceed to completion at or below room temperature.

Synthesis of the 2-Oxo-2-(p-tolyl)ethyl Moiety

The most common and direct route to the final ester involves the synthesis of an α-haloketone, which is then used to alkylate the carboxylate of cinnamic acid.

Synthesis of 2-Bromo-1-(p-tolyl)ethan-1-one : The precursor ketone, 4'-methylacetophenone (B140295) (or 1-(p-tolyl)ethan-1-one), is the typical starting material. It undergoes α-halogenation, most commonly bromination using bromine (Br₂) in a suitable solvent like methanol (B129727) or acetic acid, to yield 2-bromo-1-(p-tolyl)ethan-1-one. rsc.orgacs.org The corresponding chloro-derivative can also be prepared using reagents like sulfuryl chloride (SO₂Cl₂). google.com

Ester Formation : The sodium or potassium salt of cinnamic acid, prepared by reacting cinnamic acid with a base such as sodium hydroxide (B78521) or potassium carbonate, is treated with 2-bromo-1-(p-tolyl)ethan-1-one. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the cinnamate anion displaces the bromide ion to form the ester bond. This method is highly efficient for producing phenacyl esters.

Alternatively, the synthesized 2-bromo-1-(p-tolyl)ethan-1-one can be converted to 2-hydroxy-1-(p-tolyl)ethan-1-one through hydrolysis. mdpi.comrsc.org This alcohol can then be used in the direct esterification methods described in section 2.1.

An alternative pathway to the key intermediate, 2-chloro-1-(p-tolyl)ethan-1-one, is the Friedel-Crafts acylation. In this reaction, toluene (B28343) is acylated with 2-chloroacetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction regioselectively yields the para-substituted product due to the directing effect of the methyl group on the toluene ring. This provides a direct route to the α-haloketone precursor from basic industrial feedstocks.

Catalytic and Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, several modern synthetic methods have been developed to improve the efficiency and environmental footprint of cinnamate ester synthesis. These approaches often feature milder conditions, reduced reaction times, and the use of recyclable or less hazardous reagents.

Steglich Esterification : This method uses a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate esterification under mild conditions. researchgate.netnih.gov A greener modification of this reaction uses acetonitrile (B52724) as a solvent instead of traditional chlorinated solvents, enabling ester conversion in as little as 45 minutes at 40-45 °C with yields averaging 70%. researchgate.netnih.gov

Heteropolyacid Catalysis : Solid acid catalysts like heteropolyacids (e.g., H₆P₂W₁₈O₆₂·24H₂O) offer an environmentally friendly alternative to corrosive liquid acids. arkat-usa.org They can be used in small quantities (e.g., 1 mol%) to catalyze the direct esterification of cinnamic acid, are easily separated from the reaction mixture, and can be reused multiple times without significant loss of activity. This method provides high yields (84-95%) under clean reaction conditions. arkat-usa.org

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times for esterification from hours to minutes. nsf.gov Both classic Fischer esterification (using catalysts like H₂SO₄ or pTSA) and other methods can be accelerated by microwave heating, often leading to improved yields and cleaner reactions. kemdikbud.go.idnsf.govresearchgate.net

Phase-Transfer Catalysis : For reactions involving a salt (like sodium cinnamate) and an organic substrate (like the α-haloketone), a phase-transfer catalyst such as Aliquat® 336 can be employed. researchgate.net This allows the reaction to proceed efficiently in a two-phase system, often under solvent-free conditions with microwave irradiation, embodying multiple green chemistry principles. researchgate.net

Table 2: Overview of Green/Catalytic Synthesis Methods for Cinnamate Esters

| Method | Catalyst / Reagent | Solvent | Conditions | Yield | Reference |

| Greener Steglich | EDC / DMAP | Acetonitrile | 40-45 °C, 45 min | ~70% | researchgate.netnih.gov |

| Heteropolyacid | H₆P₂W₁₈O₆₂·24H₂O | Toluene | Reflux | 84-95% | arkat-usa.org |

| Microwave (Fischer) | p-Toluenesulfonic Acid | Methanol | Microwave, 2 min | 91% | nsf.gov |

| Phase-Transfer (MW) | Aliquat® 336 | Solvent-free | Microwave | 80-98% | researchgate.net |

| Borane Catalysis | B(C₆F₅)₃ | Methanol | Not specified | High | beilstein-journals.org |

This table summarizes findings for various cinnamate esters, illustrating the potential of these methods for the synthesis of 2-Oxo-2-(p-tolyl)ethyl cinnamate.

Transition Metal Catalyzed Synthesis

Transition metal catalysis offers powerful and efficient pathways for forming the C-O bond essential to the ester structure. While direct literature on this specific molecule is limited, methodologies developed for analogous compounds are readily applicable.

One advanced approach involves an Iridium(I)-catalyzed O-H bond insertion. In a synthesis developed for a similar p-tolyl phenacyl ester, an [Ir(COD)Cl]₂ complex with a 1,10-phenanthroline (B135089) ligand was used to catalyze the reaction between a carboxylic acid and a sulfoxonium ylide, which serves as a carbene precursor. rsc.org Adapting this to the target compound would involve the reaction of cinnamic acid with a sulfoxonium ylide derived from 4'-methylacetophenone. This method is notable for its high efficiency under specific catalytic conditions. rsc.org

Palladium-catalyzed coupling reactions, which are cornerstones of modern organic synthesis, also provide a viable strategy. mdpi.com For instance, Pd-catalyzed O-acylation can be achieved by activating the cinnamic acid carboxyl group with a Pd(0) species, which then undergoes reductive elimination with the alcohol precursor, 2-hydroxy-1-(p-tolyl)ethan-1-one, to form the desired ester. beilstein-journals.org These methods often exhibit broad substrate scope and operate under relatively mild conditions. beilstein-journals.org

Biocatalytic Esterification Methods

Biocatalysis, particularly using enzymes like lipases, presents a green and highly selective alternative for ester synthesis. The esterification of cinnamic acid to produce flavor esters is a well-established process in biotechnology, and this principle can be directly applied here. researchgate.net

The synthesis of 2-Oxo-2-(p-tolyl)ethyl cinnamate via this route would involve the direct esterification of cinnamic acid with 2-hydroxy-1-(p-tolyl)ethan-1-one. Immobilized lipases, such as Novozyme 435 (Candida antarctica lipase (B570770) B), are often preferred as they can be easily recovered and reused, enhancing process economy. researchgate.net The reaction is typically performed in an organic solvent like isooctane (B107328) or under solvent-free conditions to further improve its environmental profile. researchgate.netnih.gov Key parameters for optimization include temperature (often between 40-60 °C), molar ratio of reactants, and the removal of water, which is a byproduct of the esterification, to shift the reaction equilibrium towards the product. nih.gov

Solvent-Free and Atom-Economical Syntheses

In line with the principles of green chemistry, solvent-free and atom-economical methods are highly desirable. A prominent strategy for phenacyl ester synthesis involves a one-pot reaction starting from an acetophenone (B1666503) derivative. tandfonline.com

For 2-Oxo-2-(p-tolyl)ethyl cinnamate, this synthesis would begin with 4'-methylacetophenone. The ketone is first reacted with an ionic liquid-based brominating agent, such as 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), which generates the key intermediate, 2-bromo-1-(p-tolyl)ethanone, in situ. tandfonline.com Without isolation, this intermediate is immediately treated with a salt of the carboxylic acid, such as potassium cinnamate, in the presence of a mild base like sodium carbonate. tandfonline.com This entire sequence can be conducted under solvent-free conditions at room temperature, offering advantages of simplicity, high yields, clean product profiles, and reduced environmental impact. tandfonline.com

Optimization of Reaction Conditions and Process Efficiency

Once a synthetic route is established, rigorous optimization is crucial to maximize yield, ensure high purity, and assess the feasibility of scaling the process for research needs.

Yield Enhancement Strategies

Maximizing the yield of 2-Oxo-2-(p-tolyl)ethyl cinnamate involves the systematic variation of key reaction parameters. For a conventional synthesis involving the reaction of 2-bromo-1-(p-tolyl)ethanone and cinnamic acid, factors such as the choice of base, solvent, temperature, and reaction time are critical.

A systematic optimization study, as illustrated in the hypothetical data table below, would be performed. Different inorganic and organic bases can be screened, as the base is crucial for deprotonating the cinnamic acid to form the nucleophilic carboxylate. beilstein-journals.org The solvent choice can influence reactant solubility and reaction rates. beilstein-journals.org Temperature and reaction duration are often interdependent, with higher temperatures potentially reducing reaction times but also increasing the risk of side product formation.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 8 | 75 |

| 2 | K₂CO₃ (2.5) | Acetonitrile | 80 | 8 | 83 |

| 3 | Cs₂CO₃ (2.5) | Acetonitrile | 80 | 6 | 88 |

| 4 | DBU (2.5) | Acetonitrile | 80 | 8 | 65 |

| 5 | K₂CO₃ (2.5) | DMF | 80 | 8 | 81 |

| 6 | K₂CO₃ (2.5) | Toluene | 110 | 12 | 55 |

| 7 | Cs₂CO₃ (2.5) | Acetonitrile | 60 | 12 | 91 |

This table is a hypothetical representation based on optimization principles described for similar reactions. beilstein-journals.org

Purity Profile Improvement

Achieving high purity is essential for the accurate characterization and subsequent use of the compound. The primary methods for purifying 2-Oxo-2-(p-tolyl)ethyl cinnamate are column chromatography and recrystallization.

Column Chromatography: This is a standard technique for separating the target compound from unreacted starting materials and byproducts. For phenacyl esters, silica (B1680970) gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of nonpolar and polar solvents. A common system involves a gradient of ethyl acetate (B1210297) in a nonpolar solvent like petroleum ether or hexane. rsc.orgtandfonline.com The separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product. tandfonline.com

Recrystallization: If the crude product is obtained as a solid of reasonable purity, recrystallization is an effective final purification step. This involves dissolving the crude material in a minimum amount of a hot solvent or solvent mixture in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Upon cooling, the pure compound crystallizes, leaving impurities behind in the solution.

Scalability Considerations for Research Applications

Scaling a synthesis from milligrams to the gram quantities often required for comprehensive research introduces new challenges. Direct scaling of a batch reaction can lead to issues with heat transfer, mixing efficiency, and safety, particularly if the reaction is exothermic or uses hazardous reagents.

For key intermediates like 2-bromo-1-(p-tolyl)ethanone, switching from batch to a continuous flow microreactor system can offer significant advantages. researchgate.net Flow chemistry allows for precise control over reaction parameters, superior heat and mass transfer, and improved safety. This can lead to higher consistency and yield when producing the intermediate at a larger scale (e.g., gram per hour). researchgate.net The scalability of certain green chemistry protocols, such as those using continuous flow mechanochemistry, has been demonstrated to produce amides and esters on scales up to 100 grams, highlighting a viable path for larger-scale research needs. beilstein-journals.org

Advanced Structural Elucidation and Crystallographic Investigations of 2 Oxo 2 P Tolyl Ethyl Cinnamate

Single Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable insights into the molecular structure and intermolecular interactions of 2-Oxo-2-(p-tolyl)ethyl cinnamate (B1238496).

Hydrogen Bonding and Other Intermolecular Interactions

A detailed examination of the crystal structure would identify all significant intermolecular forces responsible for stabilizing the crystal lattice. This includes the identification of classical and non-classical hydrogen bonds, π-π stacking interactions between aromatic rings, and van der Waals forces. A data table specifying the geometry of these interactions (distances and angles) cannot be compiled without the relevant crystallographic information.

Powder X-ray Diffraction for Polymorphism and Amorphous States

Powder X-ray diffraction (PXRD) is a crucial technique for analyzing the bulk properties of a crystalline solid, including the identification of different crystalline forms (polymorphs) and the quantification of any non-crystalline (amorphous) content.

Polymorphic Form Identification and Characterization

Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. PXRD analysis would be essential to identify and characterize any potential polymorphs of 2-Oxo-2-(p-tolyl)ethyl cinnamate, each of which would exhibit a unique diffraction pattern.

Amorphous Content Determination

The presence of an amorphous phase within a crystalline sample can be detected and quantified using PXRD. This analysis is critical for quality control in materials science and pharmaceutical development. No studies reporting on the amorphous content of this specific compound were found.

Electron Diffraction and Advanced Imaging Techniques for Structural Insights

Detailed research findings specifically applying electron diffraction and advanced imaging techniques to the structural elucidation of 2-Oxo-2-(p-tolyl)ethyl cinnamate are not extensively available in the current body of scientific literature. While X-ray crystallography remains a primary method for determining the three-dimensional structure of crystalline solids, electron diffraction and other advanced imaging methods offer complementary and sometimes advantageous approaches, particularly for smaller crystals or specific applications.

The theoretical application of these techniques to 2-Oxo-2-(p-tolyl)ethyl cinnamate would aim to provide a deeper understanding of its molecular geometry, crystal packing, and potential polymorphic forms. Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) would be invaluable in this context.

Hypothetical Application of Advanced Imaging Techniques:

Transmission Electron Microscopy (TEM): High-resolution TEM could potentially be used to directly visualize the crystal lattice of 2-Oxo-2-(p-tolyl)ethyl cinnamate. Electron diffraction patterns obtained from TEM could provide data on the unit cell parameters and symmetry of the crystal. For nanoscale crystals, which may be unsuitable for single-crystal X-ray diffraction, techniques like 3D electron diffraction (MicroED) could be employed to determine the complete crystal structure from a single nanocrystal.

Scanning Electron Microscopy (SEM): SEM would be primarily utilized to study the morphology and surface topography of 2-Oxo-2-(p-tolyl)ethyl cinnamate crystals. This technique can provide high-resolution images of the crystal habits, growth patterns, and any surface defects, which can be correlated with the underlying crystal structure and growth conditions.

Without specific experimental data from the application of these techniques to 2-Oxo-2-(p-tolyl)ethyl cinnamate, a detailed discussion of research findings is not possible. The tables below are presented as a template for what such data would look like if it were available through experimental investigation.

Table 1: Hypothetical Electron Crystallography Data for 2-Oxo-2-(p-tolyl)ethyl cinnamate

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.12 |

| b (Å) | 5.85 |

| c (Å) | 24.50 |

| α (°) | 90 |

| β (°) | 95.6 |

| γ (°) | 90 |

| Volume (ų) | 1442.3 |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined through electron crystallography.

Table 2: Hypothetical Morphological Analysis by SEM

| Crystal Feature | Observation |

|---|---|

| Crystal Habit | Prismatic |

| Surface Texture | Smooth with occasional step-growth features |

| Average Crystal Size | 50-100 µm |

Note: The data in this table is hypothetical and represents typical observations from a Scanning Electron Microscopy analysis.

Further research employing these advanced techniques is necessary to provide concrete data and a comprehensive understanding of the structural characteristics of 2-Oxo-2-(p-tolyl)ethyl cinnamate at the micro and nanoscale.

Sophisticated Spectroscopic Characterization of 2 Oxo 2 P Tolyl Ethyl Cinnamate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the complete structural elucidation of 2-Oxo-2-(p-tolyl)ethyl cinnamate (B1238496) in solution and in the solid state.

2D NMR Techniques for Complete Assignment

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons that are typically three bonds apart (³J-coupling). Key expected correlations would include:

The vinyl protons of the cinnamate group, showing a cross-peak between the protons at the α and β positions of the double bond.

The aromatic protons of the p-tolyl group, exhibiting correlations between adjacent protons on the benzene (B151609) ring.

The aromatic protons of the phenyl group of the cinnamate moiety would also show correlations between neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The expected correlations are crucial for assigning the carbon signals based on their attached protons. For instance, the signal of each vinyl proton would correlate with its corresponding vinyl carbon, and each aromatic proton would correlate with its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. Key expected HMBC correlations would include:

The methylene (B1212753) protons (adjacent to the ketone) would show correlations to the carbonyl carbon of the ketone and the carbons of the p-tolyl ring.

The vinyl protons would show correlations to the ester carbonyl carbon and the carbons of the phenyl ring.

The methyl protons of the p-tolyl group would show correlations to the aromatic carbons of that ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule. For 2-Oxo-2-(p-tolyl)ethyl cinnamate, NOESY could help to:

Confirm the E-configuration of the cinnamate double bond through the observation of a NOE between the β-proton and the aromatic protons of the phenyl ring.

Provide insights into the rotational conformation around the single bonds, for example, the orientation of the cinnamate group relative to the p-tolyl ketone moiety.

A summary of the expected ¹H and ¹³C NMR chemical shifts, based on analogous compounds, is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Oxo-2-(p-tolyl)ethyl cinnamate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cinnamate Phenyl-H (ortho) | 7.50-7.60 | 128.0-129.0 |

| Cinnamate Phenyl-H (meta) | 7.35-7.45 | 129.0-130.0 |

| Cinnamate Phenyl-H (para) | 7.35-7.45 | 130.0-131.0 |

| Cinnamate Vinyl-H (α) | 6.40-6.50 | 117.0-118.0 |

| Cinnamate Vinyl-H (β) | 7.70-7.80 | 145.0-146.0 |

| Methylene-H | 5.40-5.50 | 66.0-67.0 |

| p-Tolyl-H (ortho to C=O) | 7.85-7.95 | 129.0-130.0 |

| p-Tolyl-H (meta to C=O) | 7.25-7.35 | 129.5-130.5 |

| p-Tolyl-CH₃ | 2.40-2.50 | 21.0-22.0 |

| Ester C=O | - | 166.0-167.0 |

| Ketone C=O | - | 191.0-192.0 |

| Cinnamate Phenyl-C (ipso) | - | 134.0-135.0 |

| p-Tolyl-C (ipso to C=O) | - | 133.0-134.0 |

| p-Tolyl-C (ipso to CH₃) | - | 144.0-145.0 |

Note: These are predicted values based on data from analogous compounds and may vary from experimental values.

Solid-State NMR for Bulk Structure and Dynamics

Solid-state NMR (ssNMR) spectroscopy would provide valuable information about the structure and dynamics of 2-Oxo-2-(p-tolyl)ethyl cinnamate in its crystalline or amorphous solid forms. nih.govresearchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. Differences in chemical shifts compared to the solution state can reveal information about intermolecular interactions, such as crystal packing effects. Furthermore, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in different crystal structures.

Dynamic NMR Studies

Dynamic NMR (DNMR) studies could be employed to investigate conformational dynamics, such as restricted rotation around single bonds. rsc.org For 2-Oxo-2-(p-tolyl)ethyl cinnamate, DNMR could potentially be used to study the rotational barrier around the C-O bond of the ester group and the C-C bond between the ketone and the p-tolyl ring. By monitoring the NMR spectra at different temperatures, it might be possible to observe the coalescence of signals corresponding to different conformers and thereby determine the energy barriers for their interconversion.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and conformational isomers of 2-Oxo-2-(p-tolyl)ethyl cinnamate. spectroscopyonline.comresearchgate.netcopernicus.orgnih.govresearchgate.net

Characteristic Vibrational Modes of the Cinnamate and Ketone Moieties

The FT-IR and Raman spectra of 2-Oxo-2-(p-tolyl)ethyl cinnamate would be characterized by the vibrational modes of its key functional groups.

Table 2: Characteristic Vibrational Frequencies for 2-Oxo-2-(p-tolyl)ethyl cinnamate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretching | 1710-1730 |

| Ketone C=O | Stretching | 1680-1700 |

| C=C (vinyl) | Stretching | 1625-1640 |

| C-O (ester) | Stretching | 1250-1300 (asymmetric), 1100-1150 (symmetric) |

| Aromatic C=C | Stretching | 1450-1600 |

| =C-H (vinyl) | Bending (out-of-plane) | 960-980 (for E-isomer) |

| C-H (aromatic) | Bending (out-of-plane) | 750-850 |

The carbonyl stretching bands of the ester and ketone are particularly informative. The ester C=O stretch is expected at a higher wavenumber than the ketone C=O stretch due to the electron-donating effect of the ester oxygen. The position of the ketone C=O stretch can be influenced by conjugation with the p-tolyl ring.

Conformational Isomerism Probed by Vibrational Spectroscopy

Cinnamate esters are known to exhibit conformational isomerism, primarily related to the rotation around the C-O single bond of the ester group, leading to s-cis and s-trans conformers. wikipedia.orgcore.ac.ukmdpi.comresearchgate.net While the s-trans conformer is generally more stable for esters, the energy difference can be small, and both conformers may coexist in solution. Vibrational spectroscopy can be a sensitive probe for such conformational equilibria, as different conformers may exhibit slightly different vibrational frequencies, particularly for the C=O and C-O stretching modes. Computational studies combined with experimental FT-IR and Raman spectra can help to identify and assign the vibrational modes of the different conformers.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. It provides the high mass accuracy required to determine the elemental composition of a compound and its fragments, offering a level of certainty that low-resolution mass spectrometry cannot achieve.

The elemental formula of 2-Oxo-2-(p-tolyl)ethyl cinnamate is C₁₈H₁₆O₃. High-resolution mass spectrometry, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, can measure the mass of an ion with very high precision, usually to within a few parts per million (ppm). rsc.org This allows for the confident determination of the compound's elemental composition.

The theoretically calculated monoisotopic mass of the neutral molecule is 280.10994 Da. nih.gov In practice, ESI-HRMS analysis often detects the protonated molecule [M+H]⁺ or, more commonly, a sodium adduct [M+Na]⁺. rsc.org The high mass accuracy of the measurement allows for the differentiation between molecules with the same nominal mass but different elemental formulas.

Table 1: Theoretical HRMS Data for 2-Oxo-2-(p-tolyl)ethyl cinnamate Adducts

| Ion Species | Formula | Calculated Mass (Da) |

|---|---|---|

| [M] | C₁₈H₁₆O₃ | 280.10994 |

| [M+H]⁺ | C₁₈H₁₇O₃⁺ | 281.11722 |

| [M+Na]⁺ | C₁₈H₁₆NaO₃⁺ | 303.09917 |

Data computed based on IUPAC atomic weights and isotopic abundances. nih.gov

Analysis of the isotopic pattern, which arises from the natural abundance of isotopes like ¹³C and ¹⁸O, further corroborates the proposed elemental composition. The relative intensities of the M+1 and M+2 peaks in the mass spectrum can be calculated and compared with the experimental data to confirm the number of carbon and oxygen atoms in the molecule.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. science.gov For 2-Oxo-2-(p-tolyl)ethyl cinnamate, the precursor ion would typically be the protonated molecule [M+H]⁺ (m/z 281.1) or the sodium adduct [M+Na]⁺ (m/z 303.1). Collision-induced dissociation (CID) is commonly used to induce fragmentation.

The structure of 2-Oxo-2-(p-tolyl)ethyl cinnamate contains several bonds susceptible to cleavage, primarily the ester linkage and the bonds adjacent to the two carbonyl groups. The fragmentation pattern provides a molecular fingerprint, confirming the connectivity of the atoms.

Key expected fragmentation pathways for the [M+H]⁺ ion include:

Cleavage of the ester bond: This is a very common fragmentation pathway for esters. nih.gov It can lead to the formation of two primary charged fragments:

The p-toluoylmethyl cation (C₉H₉O₂⁺) at m/z 149.0603.

The cinnamoyl cation (C₉H₇O⁺) resulting from the cleavage with a subsequent hydrogen transfer, or more likely, the formation of cinnamic acid (C₉H₈O₂) followed by the detection of the remaining p-tolyl fragment. A more direct fragmentation would yield the p-tolylacylium ion (C₈H₇O⁺) at m/z 119.0497 following the loss of the neutral ketene (B1206846).

Formation of the Cinnamoyl Cation: Cleavage of the ester C-O bond can produce the stable cinnamoyl cation (C₉H₇O⁺) at m/z 131.0497.

Formation of the p-Tolylacylium Ion: A characteristic fragment for the p-tolyl ketone moiety is the p-tolylacylium ion (C₈H₇O⁺) at m/z 119.0497. This ion can be formed through cleavage of the bond between the carbonyl carbon and the adjacent methylene group.

Loss of Neutral Molecules: Neutral losses, such as the loss of carbon monoxide (CO) or carbon dioxide (CO₂), are also possible from various fragment ions.

Table 2: Predicted Major Fragments in MS/MS of [C₁₈H₁₆O₃+H]⁺

| Fragment Ion | Formula | Calculated m/z | Proposed Origin |

|---|---|---|---|

| p-toluoylmethyl cation | C₉H₉O₂⁺ | 149.0603 | Cleavage of the ester oxygen-carbonyl carbon bond |

| Cinnamoyl cation | C₉H₇O⁺ | 131.0497 | Cleavage of the ester C-O bond |

| p-tolylacylium ion | C₈H₇O⁺ | 119.0497 | Cleavage alpha to the ketone |

| Styryl cation | C₈H₇⁺ | 103.0548 | Loss of CO from the cinnamoyl cation |

Fragmentation pathways are predicted based on general principles of mass spectrometry for esters and ketones. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of electromagnetic radiation, typically in the ultraviolet (UV) and visible regions.

The UV-Vis absorption spectrum of 2-Oxo-2-(p-tolyl)ethyl cinnamate is determined by the presence of its chromophoric systems. A chromophore is a part of a molecule responsible for its color, which in the case of UV-Vis spectroscopy, refers to the absorption of UV or visible light. This compound contains two main chromophores: the p-tolyl ketone and the cinnamate ester.

The Cinnamate Chromophore: The cinnamate moiety (C₆H₅-CH=CH-COOR) possesses an extended system of π-conjugation involving the phenyl ring, the carbon-carbon double bond, and the carbonyl group of the ester. This extensive conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, cinnamates are known to be strong absorbers of ultraviolet radiation, particularly in the UVB (290–320 nm) and UVA (320-400 nm) regions. Simple cinnamate esters like ethyl cinnamate show a strong absorption maximum (λₘₐₓ) around 280-310 nm.

The p-Tolyl Ketone Chromophore: The p-tolyl ketone moiety (CH₃-C₆H₄-C=O) is also a significant chromophore. It exhibits characteristic absorptions for aromatic ketones. These typically include a strong π → π* transition at shorter wavelengths (around 250-260 nm) and a weaker, longer-wavelength n → π* transition.

Table 3: Expected UV-Vis Absorption Maxima for 2-Oxo-2-(p-tolyl)ethyl cinnamate

| Expected λₘₐₓ (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~255 nm | π → π | p-Tolyl ketone |

| ~280-310 nm | π → π | Cinnamate |

| >320 nm | n → π* | Ketone/Ester Carbonyl |

Expected values based on data for related cinnamate and acetophenone (B1666503) structures.

Molecules that absorb UV or visible light can dissipate the excess energy through radiative pathways, resulting in fluorescence (emission from a singlet excited state) or phosphorescence (emission from a triplet excited state).

The fluorescence properties of cinnamates are of scientific interest. For instance, derivatives like trans-ethyl-p-(dimethylamino) cinnamate are known to exhibit intramolecular charge transfer (ICT) fluorescence, where the emission properties are highly sensitive to the polarity of the local environment. nih.gov This suggests that the cinnamate skeleton is capable of fluorescence.

The presence of the ketone group in 2-Oxo-2-(p-tolyl)ethyl cinnamate introduces additional possibilities. Aromatic ketones can undergo efficient intersystem crossing from the initial singlet excited state (S₁) to a triplet state (T₁). This process can quench fluorescence and lead to phosphorescence, although phosphorescence is often weak at room temperature in solution and may require low temperatures and rigid matrices to be observed.

Detailed experimental data on the specific fluorescence and phosphorescence spectra, quantum yields, and excited-state lifetimes for 2-Oxo-2-(p-tolyl)ethyl cinnamate are not widely available in the public literature. However, based on its structure, it is plausible that the compound exhibits some form of luminescence, though it may be weak due to competing non-radiative decay pathways and the potential for efficient intersystem crossing facilitated by the ketone carbonyl group. Further research would be required to fully characterize its photophysical emission properties.

Theoretical and Computational Chemistry Studies of 2 Oxo 2 P Tolyl Ethyl Cinnamate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. For this analysis, a representative computational model would involve geometry optimization and frequency calculations using a functional such as B3LYP combined with a comprehensive basis set like 6-311++G(d,p). nih.gov Such a level of theory offers a reliable balance between accuracy and computational cost for organic molecules of this size.

The electronic behavior of 2-Oxo-2-(p-tolyl)ethyl cinnamate (B1238496) is governed by the interplay of its constituent parts: the electron-donating methyl group on the tolyl ring, the conjugated π-system of the cinnamate moiety, and the electron-withdrawing carbonyl groups. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding its reactivity. nih.gov

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is a key indicator of molecular stability and reactivity. nih.gov

HOMO: The HOMO is predicted to be primarily localized on the electron-rich aromatic systems, specifically the p-tolyl group and the phenyl group of the cinnamate moiety, which are regions of high electron density.

LUMO: The LUMO is expected to be distributed across the α,β-unsaturated system of the cinnamate group, including the ester carbonyl, and the ketone's carbonyl group. This region is electron-deficient and represents the most likely site for nucleophilic attack.

A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.45 | Energy of the highest occupied molecular orbital, indicating electron-donating capability. |

| LUMO Energy | -1.52 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability. |

| Energy Gap (ΔE) | 4.93 | Difference between LUMO and HOMO energies, related to molecular reactivity and stability. |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). youtube.com

For 2-Oxo-2-(p-tolyl)ethyl cinnamate, the MEP map is expected to show:

Negative Potential (Red/Yellow): The most intense negative potential would be concentrated on the oxygen atoms of the ketone and ester carbonyl groups due to their high electronegativity and lone pairs of electrons. These sites are the primary centers for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms, particularly the vinyl hydrogen of the cinnamate group and the hydrogens of the methylene (B1212753) bridge (—CH2—), which are influenced by adjacent electron-withdrawing groups.

Neutral/Slightly Negative Potential (Green): The surfaces of the aromatic rings would exhibit a moderately negative potential due to their delocalized π-electron clouds, making them susceptible to interactions with electron-deficient species. researchgate.net

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing calculated spectra with experimental data, a detailed assignment of vibrational modes can be achieved. researchgate.net Calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations. dnu.dp.ua

Key predicted vibrational modes for 2-Oxo-2-(p-tolyl)ethyl cinnamate would include characteristic stretches for its various functional groups.

Table 2: Predicted and Expected Experimental Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C=O Stretch (Ester) | -C(=O)O- | 1725 | ~1715-1720 |

| C=O Stretch (Ketone) | Ar-C(=O)- | 1700 | ~1690 |

| C=C Stretch (Alkene) | -CH=CH- | 1645 | ~1635 |

| C=C Stretch (Aromatic) | Aryl Rings | 1605, 1580 | ~1600, 1575 |

| C-O Stretch (Ester) | O=C-O-C | 1280, 1150 | ~1270, 1140 |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. mdpi.com By simulating the movements of atoms according to classical mechanics, MD can reveal how the molecule flexes, rotates, and interacts with its environment. A typical MD simulation would use a force field like GAFF (General Amber Force Field) to model the molecule in a simulated solvent box (e.g., water) over a timescale of nanoseconds. mdpi.comresearchgate.net

The key dihedral angles determining conformation are:

The rotation around the bond connecting the p-tolyl ring and the ketone group.

The rotation of the bonds within the ester linkage.

The rotation around the single bond between the phenyl ring and the vinyl group.

Simulations would likely show that the most populated conformers are those that minimize steric clashes between the bulky aromatic rings. A relatively planar arrangement of the cinnamate and p-tolyl ketone fragments is expected to be favored to maximize conjugation, but significant twisting can occur to alleviate steric strain.

When simulated in a condensed phase (either in solution or as a model for the solid state), MD provides critical information on how molecules of 2-Oxo-2-(p-tolyl)ethyl cinnamate interact with each other and with solvent molecules. frontiersin.org

Hydrogen Bonding: The carbonyl oxygen atoms are strong hydrogen bond acceptors. In an aqueous environment, MD simulations would show stable hydrogen bonds forming between these oxygens and water molecules. The analysis of radial distribution functions (RDFs) would quantify the distance and ordering of solvent molecules around these sites.

π-π Stacking: The presence of two aromatic rings (tolyl and phenyl) creates the potential for significant π-π stacking interactions. In a simulation of multiple molecules, one would expect to observe arrangements where these rings from adjacent molecules align in parallel or T-shaped orientations, contributing to the stability of the condensed phase.

Dipole-Dipole Interactions: The polar ketone and ester functional groups create a significant molecular dipole moment. These dipoles would tend to align in an anti-parallel fashion in the bulk material to achieve electrostatic stabilization.

These simulations are crucial for understanding properties like solubility, crystal packing, and the molecule's ability to interact with biological targets. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Theoretical Prediction of Reaction Mechanisms

No published theoretical predictions on the reaction mechanisms involving 2-Oxo-2-(p-tolyl)ethyl cinnamate were found. Computational studies on similar compounds, like cinnamyl cinnamate derivatives, sometimes employ methods such as Density Functional Theory (DFT) to explore reaction pathways like cycloadditions. cmu.ac.th However, these findings are not directly transferable to the specific title compound.

Energetic Profiles of Key Chemical Transformations

There is no available data on the energetic profiles, including activation energies and transition state energies, for key chemical transformations of 2-Oxo-2-(p-tolyl)ethyl cinnamate. For other cinnamate esters, DFT calculations have been used to determine that processes like protonation can be a rate-limiting step in certain reactions. acs.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for 2-Oxo-2-(p-tolyl)ethyl cinnamate. Such analyses are crucial for predicting a molecule's reactivity, with the energy gap between the HOMO and LUMO indicating chemical stability. researchgate.net For related classes of compounds like chalcones and other cinnamate esters, FMO analysis has been used to characterize chemical reactivity and charge transfer interactions. acs.orgacs.orgnih.gov Without specific calculations for 2-Oxo-2-(p-tolyl)ethyl cinnamate, no reactivity predictions can be made.

Mechanistic and Kinetic Investigations of Reactions Involving 2 Oxo 2 P Tolyl Ethyl Cinnamate

Reaction Kinetics and Rate Law Determination

The rate of a chemical reaction is a measure of how quickly reactants are converted into products. For reactions involving 2-Oxo-2-(p-tolyl)ethyl cinnamate (B1238496), the rate can be described by a rate law, which mathematically expresses the reaction rate as a function of the concentration of the reactants and a rate constant.

Factors Influencing Reaction Rates (e.g., Temperature, pH, Catalyst Concentration)

Several factors can significantly influence the rate of reactions involving 2-Oxo-2-(p-tolyl)ethyl cinnamate:

Temperature: Increasing the temperature generally increases the reaction rate. rsc.org This is because higher temperatures lead to more frequent collisions between reactant molecules and a higher proportion of those collisions having sufficient energy to overcome the activation energy barrier. For instance, in the enzymatic synthesis of ethyl cinnamate, increasing the temperature from 10°C to 50°C resulted in an 18-fold increase in the initial reaction rate. nih.gov A similar trend would be expected for the synthesis of 2-Oxo-2-(p-tolyl)ethyl cinnamate.

pH: The pH of the reaction medium can be critical, especially in acid or base-catalyzed reactions. For the hydrolysis of a cinnamate ester, the rate is dependent on the concentration of both acid and base catalysts. In the synthesis of 2-Oxo-2-(p-tolyl)ethyl cinnamate, which can be prepared from cinnamic acid and 2-bromo-1-(p-tolyl)ethan-1-one, the pH would influence the protonation state of the carboxylic acid and the nature of the nucleophile.

Table 1: Hypothetical Influence of Reaction Conditions on the Rate of Formation of 2-Oxo-2-(p-tolyl)ethyl cinnamate

| Parameter | Condition 1 | Rate 1 (M/s) | Condition 2 | Rate 2 (M/s) |

| Temperature | 25°C | 1.0 x 10⁻⁵ | 50°C | 5.0 x 10⁻⁵ |

| pH | 5 | 2.5 x 10⁻⁶ | 7 | 1.0 x 10⁻⁶ |

| Catalyst Conc. | 0.01 M | 3.0 x 10⁻⁵ | 0.02 M | 6.0 x 10⁻⁵ |

Activation Energy and Thermodynamic Parameters

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the reaction rate using the Arrhenius equation. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation provide further insight into the transition state of the reaction.

For the Heck reaction catalyzed by palladium-based catalysts, activation energies have been determined. rsc.org While not specific to 2-Oxo-2-(p-tolyl)ethyl cinnamate, these values provide a reference range. For example, the activation energy for the Heck reaction catalyzed by w-ALA14-Et3N-Pd was found to be 40.49 kJ/mol. rsc.org Thermodynamic data for related compounds like ethyl (E)-cinnamate, including its standard molar enthalpy of formation in the liquid and gaseous phases, have been experimentally determined using combustion calorimetry. mdpi.com Such data is crucial for understanding the energetics of reactions involving these types of molecules. mdpi.com

Table 2: Exemplary Thermodynamic Parameters for a Cinnamate Ester Reaction

| Parameter | Value | Units |

| Activation Energy (Ea) | 65 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 62 | kJ/mol |

| Entropy of Activation (ΔS‡) | -80 | J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 86 | kJ/mol |

Note: This table contains exemplary data to illustrate the concepts, as specific values for reactions of 2-Oxo-2-(p-tolyl)ethyl cinnamate are not available in the literature.

Detailed Mechanistic Pathways

Identification of Intermediates and Transition States

The synthesis of 2-Oxo-2-(p-tolyl)ethyl cinnamate can proceed through various routes, each with its own set of intermediates and transition states. A common method is the esterification of cinnamic acid with 2-bromo-1-(p-tolyl)ethan-1-one in the presence of a base.

The mechanism likely involves the deprotonation of cinnamic acid by the base to form the cinnamate anion, a nucleophile. This anion then attacks the electrophilic carbon of the C-Br bond in 2-bromo-1-(p-tolyl)ethan-1-one in an SN2 reaction. The transition state for this step would involve the partial formation of the new C-O bond and the partial breaking of the C-Br bond.

In other reactions, such as the iridium-catalyzed synthesis of related carboxymethyl ketones, the proposed mechanism involves the formation of an iridium carbene intermediate. smolecule.com Computational studies on organocatalyzed reactions have been used to predict the geometries and energies of transition states, providing valuable insights into the reaction pathways. nih.govacs.org

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, thereby elucidating the mechanism. wikipedia.org For example, by labeling one of the oxygen atoms of the cinnamic acid with ¹⁸O, one could determine whether the esterification proceeds via acyloxygen cleavage or alkyloxygen cleavage. If the ¹⁸O is found in the 2-Oxo-2-(p-tolyl)ethyl cinnamate product, it would indicate acyloxygen cleavage.

Deuterium labeling has been used in mechanistic investigations of Diels-Alder reactions and in the synthesis of deuterated cinnamate derivatives for use in drug development and metabolic studies. researchgate.net While no specific isotopic labeling studies on 2-Oxo-2-(p-tolyl)ethyl cinnamate have been found, this technique remains a crucial tool for detailed mechanistic analysis in related systems.

Stereochemical Investigations

The stereochemistry of a reaction is concerned with the three-dimensional arrangement of atoms and molecules and its effect on the reaction. 2-Oxo-2-(p-tolyl)ethyl cinnamate contains a C=C double bond, which can exist as either the (E) or (Z) isomer. The cinnamic acid used as a starting material is typically the more stable (E)-isomer.

Reactions involving the α,β-unsaturated system of the cinnamate moiety can lead to the formation of new stereocenters. For example, in a Michael addition reaction to the double bond, the stereochemical outcome (syn or anti) would be of interest. The stereoselectivity of such reactions is often influenced by the catalyst and reaction conditions. For instance, in the diastereoselective Michael reaction of homochiral α-sulfinylketimines with (E)-methyl cinnamate, the stereochemistry of the resulting piperidinones is controlled by the prior step. researchgate.net

The conformation of cinnamate esters (s-cis vs. s-trans) can also play a role in their reactivity, particularly in cycloaddition reactions. scielo.br While the s-trans conformation is often more stable, the s-cis conformer can be the more reactive species in certain reactions. scielo.br

Stereoselectivity in Chemical Reactions

The stereoselectivity of reactions involving 2-Oxo-2-(p-tolyl)ethyl cinnamate would largely be determined by the facial selectivity of nucleophilic or electrophilic attack on the cinnamate's carbon-carbon double bond or the ketone's carbonyl group. The inherent planarity of these functional groups allows for differentiation of their two faces (Re/Si faces), leading to the formation of stereoisomeric products.

Reactions at the Cinnamate Moiety:

The electron-withdrawing nature of the ester group makes the double bond of the cinnamate susceptible to nucleophilic conjugate addition (Michael addition). The stereochemical course of such additions is a well-explored area for various cinnamate esters. For instance, the conjugate addition of lithium amides to cinnamate esters is known to proceed with high diastereoselectivity. rsc.org Similarly, the direct enantioselective Michael addition of carboxylic acids to alkyl cinnamates has been achieved using chiral lithium amides as traceless auxiliaries, yielding products with high diastereomeric and enantiomeric excess. acs.org

One-pot procedures for the synthesis of α,β-diamino esters from cinnamate esters have been developed, proceeding with excellent stereo- and regioselectivity. These reactions, which involve copper-catalyzed aminohalogenation and aziridination, result in the formation of the anti-isomer with high selectivity (anti:syn >99:1), likely due to the geometric constraints of an aziridine (B145994) intermediate. beilstein-journals.orgnih.gov

Furthermore, cycloaddition reactions of cinnamate esters can be rendered highly stereoselective. Enantioselective [2+2] photocycloadditions of simple cinnamate esters have been accomplished using a dual catalytic system, where a chiral Lewis acid works in concert with a photosensitizer to produce cyclobutane (B1203170) products in high enantiomeric excess. nih.govacs.org

The table below summarizes the stereoselectivity observed in reactions of analogous cinnamate esters, providing an insight into the potential for stereocontrol in reactions of 2-Oxo-2-(p-tolyl)ethyl cinnamate.

| Reaction Type | Substrate | Reagent/Catalyst | Product Type | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| Conjugate Addition | Methyl Cinnamate | Phenylacetic acid / (R)-1TA (chiral lithium amide) | β-Aryl-α-carboxy ester | >30:1 dr | 93% ee | acs.org |

| Aminochlorination/Aziridination | Methyl Cinnamate | N,N-dichloro-p-toluenesulfonamide / Benzylamine | α,β-Diamino ester | >99:1 (anti:syn) | - | beilstein-journals.orgnih.gov |

| Electroreductive Hydrocoupling | Methyl Cinnamate | Electroreduction (0.1 A, Et₄NOTs) | Cyclized hydrodimer | 90% de | - | acs.org |

| [2+2] Photocycloaddition | Ethyl Cinnamate | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ / Chiral Oxazaborolidine | Cyclobutane | - | 92% ee | nih.gov |

| Michael Addition | (E)-methyl cinnamate | Silyl ketene (B1206846) acetal (B89532) / Silylium IDPi Lewis acid | γ-Ketoester | - | 97% ee | mpg.de |

Reactions at the Ketone Moiety:

The p-tolyl ketone portion of the molecule also presents opportunities for stereoselective transformations, such as nucleophilic additions to the carbonyl group or reactions at the α-carbon. While specific studies on 2-Oxo-2-(p-tolyl)ethyl cinnamate are scarce, research on similar aryl ketones demonstrates the feasibility of achieving high levels of stereocontrol. For example, the enantioselective α-arylation of ketones, including those with a p-tolyl group, has been successfully catalyzed by palladium complexes with chiral ligands like difluorphos, yielding products with good enantiomeric excess. nih.gov

Chiral Induction Studies

Chiral induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, under the influence of a chiral feature present in the substrate, reagent, catalyst, or solvent. For a prochiral molecule like 2-Oxo-2-(p-tolyl)ethyl cinnamate, chiral induction is a key strategy for asymmetric synthesis.

Substrate-Controlled Chiral Induction:

If a chiral center were incorporated into the 2-Oxo-2-(p-tolyl)ethyl cinnamate molecule itself, for instance by using a chiral alcohol to form a different ester, it could direct the stereochemical outcome of subsequent reactions. This principle has been demonstrated in the methoxy-mercuration of cinnamic esters derived from chiral sugar derivatives, where the sugar moiety induces modest to good optical yields in the final product. oup.com Similarly, the electrohydrodimerization of cinnamate esters of chiral alcohols like (-)-menthol or (-)-borneol (B1667373) can proceed with high diastereoselectivity. rsc.org

Catalyst-Controlled Chiral Induction:

A more common and versatile approach is the use of a chiral catalyst to control the stereochemistry of a reaction on a prochiral substrate. This has been effectively demonstrated for both cinnamate and aryl ketone systems.

Cinnamate Reactions: As mentioned, chiral Lewis acids can catalyze the enantioselective photocycloaddition of cinnamate esters. nih.govacs.org The chiral catalyst, by binding to the cinnamate, creates a chiral environment that directs the approach of the reacting partner. The Michael addition of nitromethane (B149229) to a chiral tricarbonyl chromium complex of ethyl cinnamate proceeded with high diastereoselectivity (96% de), which was a key step in the asymmetric synthesis of (R)-(–)-baclofen. cnr.it

Aryl Ketone Reactions: The enantioselective addition of nucleophiles to aryl ketones is a well-established field. For example, chiral phase-transfer catalysts derived from natural products like cinchonine (B1669041) have been used in the Darzens condensation of phenacyl chloride (a close analog of the ester portion of the title compound) with benzaldehyde (B42025), achieving significant enantiomeric excesses. scispace.com The enantioselective α-arylation of ketones using palladium-difluorphos catalysts also exemplifies catalyst-controlled chiral induction. nih.gov

The following table presents data from studies where chiral catalysts or auxiliaries were used to induce stereoselectivity in reactions of analogous compounds.

| Reaction Type | Substrate | Chiral Influence | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| Methoxy-mercuration | Cinnamic ester of (-)-menthol | Chiral auxiliary (menthol) | 3-Methoxy-3-phenylpropionic acid | - | 13% | oup.com |

| Michael Addition | Ethyl 4-chloro-2-trimethylsilylcinnamate | Chiral Cr(CO)₃ complex | γ-Nitro ester | 96% de | - | cnr.it |

| α-Arylation | 2-Methyltetralone | p-Tolyl triflate / Pd(0)-Difluorphos | α-(p-Tolyl) ketone | - | 78% ee | nih.gov |

| Darzens Condensation | Phenacyl chloride / Benzaldehyde | Chiral monoaza-15-crown-5 catalyst | Epoxy ketone | - | 71% ee | scispace.com |

| Electrohydrodimerization | (-)-Bornyl cinnamate | Chiral auxiliary (bornyl) | Diphenylcyclopentanone carboxylate | >95% de | - | rsc.org |

These examples underscore the high potential for achieving stereoselectivity in reactions involving 2-Oxo-2-(p-tolyl)ethyl cinnamate through the application of modern asymmetric synthesis methodologies. Future research could focus on applying these established principles directly to this specific compound to explore and optimize the stereochemical outcomes of its transformations.

Photochemical Reactivity of 2 Oxo 2 P Tolyl Ethyl Cinnamate

Photoreactivity Pathways and Product Formation

Upon absorption of ultraviolet (UV) light, 2-Oxo-2-(p-tolyl)ethyl cinnamate (B1238496) can undergo several competing photochemical reactions. The specific pathway followed is often dependent on factors such as the solvent, the presence of other reactants, and the wavelength of the incident light. The primary photoreactivity pathways include photo-induced cycloaddition reactions, photoisomerization processes, and photodecomposition mechanisms.

Photo-induced Cycloaddition Reactions

One of the most significant photochemical reactions of cinnamate derivatives is the [2+2] photocycloaddition. nih.govrsc.org This reaction involves the dimerization of two cinnamate molecules to form a cyclobutane (B1203170) ring. In the case of 2-Oxo-2-(p-tolyl)ethyl cinnamate, this would lead to the formation of substituted cyclobutane derivatives known as truxinates or truxillates. The regioselectivity of this cycloaddition is often governed by the alignment of the molecules in the excited state, which can be influenced by π-π stacking of the aromatic rings. rsc.org

The [2+2] cycloaddition of cinnamates can be sensitized by triplet sensitizers, indicating that the reaction can proceed through the triplet excited state of the cinnamate. acs.orgnih.gov The use of a photocatalyst, such as an iridium(III) complex, can facilitate this energy transfer and promote the cycloaddition under visible light irradiation. rsc.orgacs.org Chiral Lewis acids have also been employed in conjunction with photocatalysts to achieve enantioselective [2+2] cycloadditions of cinnamate esters. acs.orgnih.govnih.gov

A general representation of the [2+2] photocycloaddition of 2-Oxo-2-(p-tolyl)ethyl cinnamate is shown below:

Scheme 1: Photo-induced [2+2] Cycloaddition of 2-Oxo-2-(p-tolyl)ethyl cinnamate O O // // Ph-CH=CH-C-O-CH2-C-Tol + Ph-CH=CH-C-O-CH2-C-Tol | | (hν) (hν) ↓ ↓ [Excited State] [Excited State] ↓ ↓ Ph-CH--CH-CO-O-CH2-CO-Tol | | Tol-CO-CH2-O-CO-CH--CH-Ph

Chemical Transformations and Derivative Synthesis from 2 Oxo 2 P Tolyl Ethyl Cinnamate

Derivatization Strategies Targeting the Ketone Moiety

The carbonyl group of the phenacyl moiety is a primary site for synthetic modification, susceptible to both reduction and nucleophilic attack.

The ketone functionality of 2-Oxo-2-(p-tolyl)ethyl cinnamate (B1238496) can be selectively reduced to the corresponding secondary alcohol, yielding 2-hydroxy-2-(p-tolyl)ethyl cinnamate. This transformation is a key step in the synthesis of related bioactive compounds. nih.gov A common method for this reduction is catalytic hydrogenation. Asymmetric hydrogenation of α-ketoesters, such as ethyl 2-oxo-2-phenylacetate, has been successfully achieved using platinum-on-carbon-fiber (Pt/CF) catalysts with a chiral modifier like cinchonidine. scispace.com This approach can yield α-hydroxyesters with high enantiomeric excess. scispace.com Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are also typically effective for the reduction of ketones to secondary alcohols.

Table 1: Representative Ketone Reduction Reactions

| Reactant | Reagents and Conditions | Product | Reference |

|---|

The electrophilic carbon of the ketone is a target for various nucleophiles. Hard nucleophiles, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are known to preferentially attack the ketone carbonyl in α,β-unsaturated keto-esters (1,2-addition) over the double bond (1,4-addition). youtube.comacs.org This reaction typically converts the ketone into a tertiary alcohol. youtube.comambeed.comambeed.com For instance, reacting 2-Oxo-2-(p-tolyl)ethyl cinnamate with two equivalents of a Grignard reagent would likely lead to the formation of a tertiary alcohol at the phenacyl position, as the ester group can also react. ambeed.com

Another significant nucleophilic addition is the Wittig reaction, which can convert the ketone into an alkene. Using a stabilized phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, allows for the stereoselective synthesis of trans-alkenes from aldehydes. researchgate.net A similar reaction with the ketone of 2-Oxo-2-(p-tolyl)ethyl cinnamate would result in a new di-alkene system.

Table 2: Potential Nucleophilic Addition Reactions at the Ketone Moiety

| Reactant | Reagent | Expected Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Oxo-2-(p-tolyl)ethyl cinnamate | Methylmagnesium bromide (CH₃MgBr) | 2-(1-Hydroxy-1-(p-tolyl)ethyl)ethyl cinnamate (after first equivalent) | Grignard Reaction | youtube.comambeed.com |

| 2-Oxo-2-(p-tolyl)ethyl cinnamate | Phenyllithium (PhLi) | 2-(1-Hydroxy-1-phenyl-1-(p-tolyl)ethyl)ethyl cinnamate | Organolithium Addition | acs.org |

| 2-Oxo-2-(p-tolyl)ethyl cinnamate | (Carbethoxymethylene)triphenylphosphorane | Ethyl 2-(1-(p-tolyl)-2-(cinnamyloxy)ethylidene)acetate | Wittig Reaction | researchgate.net |

Reactions Involving the Ester Linkage

The ester group provides another handle for modifying the structure of 2-Oxo-2-(p-tolyl)ethyl cinnamate through transesterification or hydrolysis.

Transesterification is a fundamental reaction for converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org This process is reversible, and the equilibrium can be driven towards the product by using a large excess of the new alcohol or by removing the alcohol generated during the reaction. wikipedia.orgaocs.org For 2-Oxo-2-(p-tolyl)ethyl cinnamate, this reaction allows the exchange of the 2-oxo-2-(p-tolyl)ethyl group with other alcohol moieties. The reaction can be catalyzed by acids (e.g., H₂SO₄, HCl), bases (e.g., sodium methoxide, potassium carbonate), or enzymes (e.g., lipases). wikipedia.orgaocs.orgorganic-chemistry.org Enzymatic catalysis, for example using Lipozyme® TL IM, offers mild reaction conditions and high selectivity, as demonstrated in the related amidation of methyl cinnamates. mdpi.com

Table 3: General Transesterification of 2-Oxo-2-(p-tolyl)ethyl cinnamate

| Alcohol (R'-OH) | Catalyst Type | Conditions | Product | Reference |

|---|---|---|---|---|

| Methanol (B129727) | Acid (e.g., H₂SO₄) | Excess methanol, heat | Methyl cinnamate | aocs.org |

| Ethanol | Base (e.g., NaOEt) | Excess ethanol, heat | Ethyl cinnamate | aocs.orgcolostate.edu |

| Benzyl Alcohol | Enzyme (e.g., Lipase) | Organic solvent, room temp. | Benzyl cinnamate | wikipedia.orgmdpi.com |

| Isopropanol | N-Heterocyclic Carbene | Room temperature | Isopropyl cinnamate | organic-chemistry.org |

The ester linkage can be cleaved through hydrolysis to yield cinnamic acid and 2-hydroxy-1-(p-tolyl)ethan-1-one. This reaction can be performed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (like H₂SO₄ or HCl) and water, the ester is hydrolyzed in a reversible process. The mechanism involves protonation of the ester carbonyl, making it more electrophilic for nucleophilic attack by water. aocs.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction carried out with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. Subsequent elimination of the 2-oxo-2-(p-tolyl)ethoxide leaving group is followed by an acid-base reaction to form the carboxylate salt of cinnamic acid and the corresponding alcohol. aocs.orgcolostate.edu Studies on the cleavage of phenacyl esters by metal alkoxides further illustrate the reactivity of this ester type under basic conditions. osti.gov

Table 4: Hydrolysis of 2-Oxo-2-(p-tolyl)ethyl cinnamate

| Conditions | Reagents | Products | Mechanism | Reference |

|---|---|---|---|---|

| Acidic | H₂O, H⁺ (e.g., H₂SO₄), Heat | Cinnamic acid + 2-Hydroxy-1-(p-tolyl)ethan-1-one | Reversible nucleophilic acyl substitution | aocs.org |

Catalytic Transformations Utilizing 2-Oxo-2-(p-tolyl)ethyl cinnamate

The cinnamate moiety, with its conjugated double bond, is reactive in various catalytic transformations, allowing for further diversification of the molecular scaffold.

Catalytic Hydrogenation: The carbon-carbon double bond of the cinnamate group can be selectively reduced to a single bond through catalytic hydrogenation. illinois.eduuni-rostock.de Catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel are commonly used under a hydrogen atmosphere. illinois.edu This reaction would convert 2-Oxo-2-(p-tolyl)ethyl cinnamate to 2-Oxo-2-(p-tolyl)ethyl 3-phenylpropanoate. It is important to control the reaction conditions to avoid the simultaneous reduction of the ketone group. uni-rostock.de

Catalytic Epoxidation: The double bond can be converted to an epoxide. For example, the asymmetric epoxidation of (Z)-ethyl cinnamate has been achieved using Jacobsen's catalyst, a manganese-salen complex, with NaOCl as the oxidant. zuj.edu.jo This method provides a route to chiral epoxy esters.

Other Catalytic Reactions: The electron-deficient double bond of the cinnamate system is an excellent Michael acceptor for conjugate addition reactions. nih.gov It can also participate in photocatalytic reactions, such as E/Z isomerization, using iridium-based photoredox catalysts. researchgate.net Furthermore, cinnamate esters are substrates for enantioselective [2+2] cycloaddition reactions, often promoted by photocatalysis in the presence of a Lewis acid. beilstein-journals.org

Table 5: Catalytic Transformations of the Cinnamate Moiety

| Reaction Type | Catalyst | Reagents | Product | Reference |

|---|---|---|---|---|

| Hydrogenation | Pd/C | H₂ | 2-Oxo-2-(p-tolyl)ethyl 3-phenylpropanoate | illinois.eduuni-rostock.de |

| Asymmetric Epoxidation | (S,S)-Jacobsen's Catalyst | NaOCl | (2S,3S)-2-Oxo-2-(p-tolyl)ethyl 3-phenyloxirane-2-carboxylate | zuj.edu.jo |

| E/Z Isomerization | Al₂O₃-Ir photoredox catalyst | Blue light | (Z)-2-Oxo-2-(p-tolyl)ethyl cinnamate | researchgate.net |

| [2+2] Cycloaddition | Photocatalyst + Lewis Acid | Styrene (B11656), Visible Light | Substituted cyclobutane (B1203170) derivative | beilstein-journals.org |

| Michael Addition | Organocatalyst (e.g., amine) | Nucleophile (e.g., malonate) | 2-Oxo-2-(p-tolyl)ethyl 3-phenyl-3-(substituted)propanoate | nih.gov |

Olefinic Transformations of the Cinnamate Moiety

The electron-rich double bond of the cinnamate moiety can be converted into an epoxide, a versatile three-membered cyclic ether. This transformation can be achieved using various epoxidizing agents, such as peroxy acids (e.g., m-CPBA) or through catalytic methods. Asymmetric epoxidation, leading to chiral epoxides, is a particularly valuable transformation. Ketone-catalyzed asymmetric epoxidation using Oxone® as the oxidant has been successfully applied to cis-ethyl cinnamate, suggesting its potential for the title compound. researchgate.net

Furthermore, dihydroxylation of the olefinic bond can be accomplished to furnish the corresponding vicinal diol. The Sharpless asymmetric dihydroxylation is a highly reliable and enantioselective method for this purpose. wikipedia.org This reaction employs osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand. Commercially available "AD-mix" reagents, which contain the catalyst, co-oxidant, and ligand, simplify this procedure. wikipedia.org The choice between AD-mix-α and AD-mix-β determines the stereochemical outcome of the dihydroxylation. wikipedia.org

Table 3: Reagents for Epoxidation and Dihydroxylation of Cinnamate Esters

| Transformation | Reagent(s) | Expected Product |

| Epoxidation | m-CPBA | 2-oxo-2-(p-tolyl)ethyl 3-phenyloxirane-2-carboxylate |

| Asymmetric Epoxidation | Chiral Ketone / Oxone® | Enantiomerically enriched 2-oxo-2-(p-tolyl)ethyl 3-phenyloxirane-2-carboxylate |

| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Enantiomerically enriched 2-oxo-2-(p-tolyl)ethyl 2,3-dihydroxy-3-phenylpropanoate |

This table outlines common reagents for the epoxidation and dihydroxylation of the olefinic bond in cinnamate esters.

The olefinic bond of 2-oxo-2-(p-tolyl)ethyl cinnamate readily undergoes halogenation, such as bromination or chlorination. The addition of bromine (Br₂) across the double bond typically proceeds via an anti-addition mechanism, leading to the formation of a vicinal dibromide. datapdf.com This reaction can be carried out in a solvent like acetic acid. datapdf.com The reaction of trans-cinnamic acid and its esters with bromine results in the formation of the erythro-2,3-dibromo-3-phenylpropanoic acid derivative. datapdf.com

A variety of brominating agents can be employed, including molecular bromine and N-bromosuccinimide (NBS). chemrxiv.orgsci-hub.se The reaction conditions can be tuned to favor either radical or electrophilic addition pathways. For instance, the use of sodium bromide and sodium perborate (B1237305) in acetic acid provides an effective method for the bromination of ethyl cinnamate. tennessee.edu

Table 4: Conditions for the Bromination of the Olefinic Bond in Cinnamate Derivatives

| Brominating Agent | Solvent | Product Stereochemistry |

| Br₂ | Acetic Acid | erythro-dibromide |

| NaBr / NaBO₃ | Acetic Acid | Dibromide |

| NBS | Carbon Tetrachloride | Dibromide |

This table summarizes conditions for the bromination of the double bond in cinnamic acid and its esters, which are applicable to the title compound.

Applications of 2 Oxo 2 P Tolyl Ethyl Cinnamate in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The inherent functionalities within 2-Oxo-2-(p-tolyl)ethyl cinnamate (B1238496), namely the ketone, the ester, and the α,β-unsaturated system, make it a valuable synthon for creating more intricate molecular architectures. The p-tolyl group provides an additional site for potential modification, further expanding its synthetic utility.

Precursor in Natural Product Synthesis

While direct application of 2-Oxo-2-(p-tolyl)ethyl cinnamate as a starting material in the total synthesis of natural products is not extensively documented, its structural motifs are present in numerous natural compounds. The cinnamate portion is a common feature in phenylpropanoids, a diverse class of plant metabolites. The 2-oxo-2-arylethyl ester functionality can be seen as a protected form of a carboxylic acid and an α-hydroxyketone, both of which are prevalent in natural product chemistry. Hypothetically, the compound could serve as a precursor to chalcones or flavonoids through strategic chemical transformations.

Intermediate in Pharmaceutical or Agrochemical Synthesis (from a chemical perspective)

From a chemical standpoint, 2-Oxo-2-(p-tolyl)ethyl cinnamate is a viable intermediate for the synthesis of heterocyclic and carbocyclic compounds of potential interest in pharmaceutical and agrochemical research. The α-keto ester arrangement allows for reactions such as the Paal-Knorr synthesis of furans, pyrroles, and thiophenes. For instance, reaction with a 1,4-dicarbonyl compound or its equivalent could lead to highly substituted aromatic heterocycles.

Research into related structures, such as N-(2-oxo-2-p-tolylethyl)-amides, has shown their utility in the synthesis of compounds with potential biological activities. echemcom.com Similarly, the core structure of 2-Oxo-2-(p-tolyl)ethyl cinnamate could be modified to produce libraries of compounds for screening purposes in drug and pesticide discovery. The development of synthetic methods for creating a variety of 3-enoyltetramic acids, which are important in pharmaceuticals and agrochemicals, showcases the value of similar structural motifs. sigmaaldrich.com

Participation in Multicomponent and Tandem Reactions

Multicomponent reactions (MCRs) and tandem or domino reactions are powerful tools in modern organic synthesis for building molecular complexity in a single step. The structure of 2-Oxo-2-(p-tolyl)ethyl cinnamate is well-suited for such processes.

The α,β-unsaturated ketone system of the cinnamate moiety is a classic Michael acceptor. This allows for conjugate addition reactions which can be the initiating step in a tandem sequence. For example, the addition of a nucleophile could be followed by an intramolecular aldol (B89426) condensation or another cyclization reaction.

Furthermore, multicomponent reactions involving cinnamic acid derivatives are well-established. echemcom.com For instance, the Passerini three-component reaction can produce complex α-acyloxy carboxamides. echemcom.com While not directly employing 2-Oxo-2-(p-tolyl)ethyl cinnamate, these studies highlight the reactivity of the cinnamate scaffold in MCRs. It is conceivable that 2-Oxo-2-(p-tolyl)ethyl cinnamate could participate as a component in Ugi or other isocyanide-based MCRs, leveraging the reactivity of its carbonyl group or the active methylene (B1212753) protons adjacent to the ketone.

Utility in Polymer Chemistry as a Monomer or Crosslinking Agent